3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide
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Overview
Description
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide is a chemical compound with the molecular formula C13H11Cl2N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of dichloro and dimethylpyrimidinyl groups attached to a benzamide core.
Preparation Methods
The synthesis of 3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4,6-dimethyl-2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives. For example, oxidation with potassium permanganate can yield carboxylic acid derivatives.
Scientific Research Applications
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide can be compared with other similar compounds, such as:
3,4-dichloro-N-(2-pyrimidinyl)benzamide: This compound lacks the dimethyl groups on the pyrimidine ring, which may affect its biological activity and chemical properties.
3,4-dichloro-N-(4-methylpyrimidin-2-yl)benzamide: This compound has only one methyl group on the pyrimidine ring, which may result in different reactivity and applications.
3,4-dichloro-N-(4,6-dimethylpyridin-2-yl)benzamide: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
3,4-dichloro-N-(4,6-dimethylpyrimidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-7-5-8(2)17-13(16-7)18-12(19)9-3-4-10(14)11(15)6-9/h3-6H,1-2H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKPESXAFIXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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